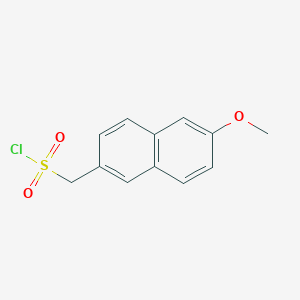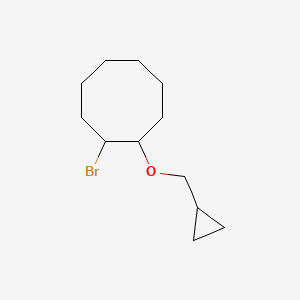
1-Bromo-2-(cyclopropylmethoxy)cyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(cyclopropylmethoxy)cyclooctane is an organic compound with the molecular formula C₁₂H₂₁BrO It is a derivative of cyclooctane, featuring a bromine atom and a cyclopropylmethoxy group attached to the cyclooctane ring
準備方法
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclooctane typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanol and cyclopropylmethanol.
Formation of Cyclooctyl Bromide: Cyclooctanol is reacted with hydrobromic acid (HBr) to form cyclooctyl bromide.
Etherification: Cyclooctyl bromide is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to form this compound.
化学反応の分析
1-Bromo-2-(cyclopropylmethoxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The cyclopropylmethoxy group can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of cyclooctane derivatives.
科学的研究の応用
1-Bromo-2-(cyclopropylmethoxy)cyclooctane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of brominated and methoxy-substituted cycloalkanes on biological systems.
作用機序
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclooctane is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom and the cyclopropylmethoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can undergo oxidation and reduction reactions. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.
類似化合物との比較
1-Bromo-2-(cyclopropylmethoxy)cyclooctane can be compared with other similar compounds, such as:
1-Bromo-2-(methoxy)cyclooctane: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-2-(cyclopropylmethoxy)cyclohexane: This compound has a smaller ring size, which can affect its chemical reactivity and physical properties.
1-Bromo-2-(cyclopropylmethoxy)cyclopentane: The even smaller ring size further influences its reactivity and stability compared to cyclooctane derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and ring size, which confer distinct chemical and physical properties.
特性
分子式 |
C12H21BrO |
|---|---|
分子量 |
261.20 g/mol |
IUPAC名 |
1-bromo-2-(cyclopropylmethoxy)cyclooctane |
InChI |
InChI=1S/C12H21BrO/c13-11-5-3-1-2-4-6-12(11)14-9-10-7-8-10/h10-12H,1-9H2 |
InChIキー |
ZXJGBCIXRXMFTM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(C(CC1)OCC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


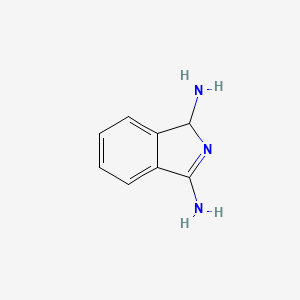
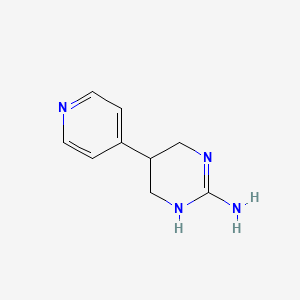
![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
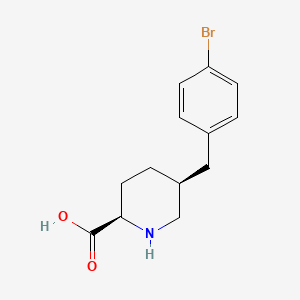
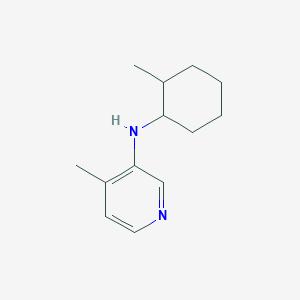
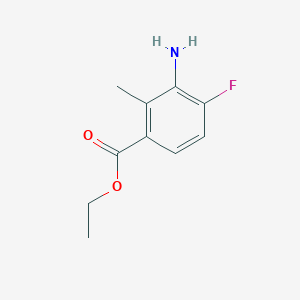
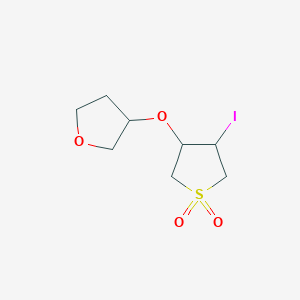

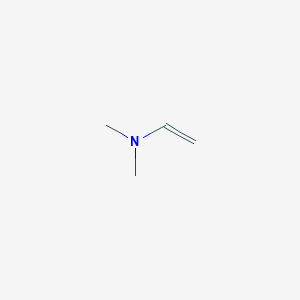
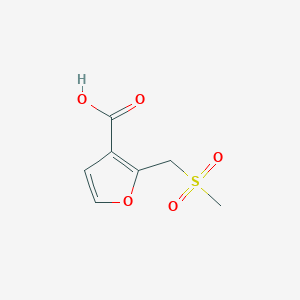
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
